3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with benzyl isothiocyanate to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For example, in its antimicrobial activity, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfanyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
- 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-4-amine
- 3-(benzylsulfanyl)-5-(4-bromophenyl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The benzylsulfanyl group also contributes to its distinct properties compared to other triazole derivatives.
Properties
Molecular Formula |
C15H13ClN4S |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(4-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H13ClN4S/c16-13-8-6-12(7-9-13)14-18-19-15(20(14)17)21-10-11-4-2-1-3-5-11/h1-9H,10,17H2 |
InChI Key |
QWZXDMLTWSWBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.